[(4-Methylphenyl)amino](oxo)acetic acid
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Overview
Description
“(4-Methylphenyl)aminoacetic acid” is an organic carboxylic acid . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
“(4-Methylphenyl)aminoacetic acid” can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride . There are 7 synthesis methods available .
Molecular Structure Analysis
The molecular formula of “(4-Methylphenyl)aminoacetic acid” is C9H9NO3 . Its molecular weight is 179.17 .
Physical and Chemical Properties Analysis
“(4-Methylphenyl)aminoacetic acid” is a white powder . It is insoluble in water . Its melting point is 129 °C (264 °F; 402 K) .
Safety and Hazards
Future Directions
There are extensive studies investigating the potential of “(4-Methylphenyl)aminoacetic acid” across multiple fields, such as medicinal chemistry, agrochemistry, and material science . In medicinal chemistry, it has demonstrated noteworthy properties, including anti-inflammatory, analgesic, and antipyretic effects . Researchers have also explored its potential applications in treating ailments like cancer, diabetes, and other diseases . Within agrochemistry, it has exhibited herbicidal and insecticidal properties . Furthermore, it shows promise in synthesizing new agrochemicals and pesticides .
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Mode of Action
As an alpha amino acid derivative, it may interact with biological systems in a manner similar to other compounds in this class .
Result of Action
As an alpha amino acid derivative, it may have similar effects to other compounds in this class .
Properties
IUPAC Name |
2-(4-methylanilino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-2-4-7(5-3-6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJGVNSLWDCUHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42868-89-3 |
Source
|
Record name | [(4-methylphenyl)carbamoyl]formic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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